Z-DL-Met-OH

Peptide Synthesis Chiral Resolution Physical Characterization

N-Benzyloxycarbonyl-DL-methionine (CAS 1152-62-1), also known as Z-L-methionine, Z-Met-OH, or N-Cbz-L-methionine, is a benzyloxycarbonyl (Cbz)-protected amino acid derivative of methionine. It presents as a white to off-white crystalline powder with a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 1152-62-1
Cat. No. B554371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-DL-Met-OH
CAS1152-62-1
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)
InChIKeyFPKHNNQXKZMOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyloxycarbonyl-DL-Methionine (CAS 1152-62-1): Cbz-Protected Amino Acid for Peptide Synthesis


N-Benzyloxycarbonyl-DL-methionine (CAS 1152-62-1), also known as Z-L-methionine, Z-Met-OH, or N-Cbz-L-methionine, is a benzyloxycarbonyl (Cbz)-protected amino acid derivative of methionine . It presents as a white to off-white crystalline powder with a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol [1]. The Cbz protecting group is stable to bases and mild acidic conditions, and can be removed via catalytic hydrogenolysis or strong acids, facilitating its use in solution-phase peptide synthesis . This compound is widely employed as a building block for introducing methionine residues into peptides, where the Cbz group prevents premature reaction of the alpha-amino group, ensuring regioselective peptide bond formation [2].

Why Generic Substitution of N-Benzyloxycarbonyl-DL-Methionine is Not Trivial


N-Benzyloxycarbonyl-DL-methionine (CAS 1152-62-1) is not directly interchangeable with other protected methionine derivatives, such as Fmoc-Met-OH or Boc-Met-OH, nor with the unprotected DL-methionine or the D-enantiomer (CAS 28862-80-8) or the racemic DL-mixture (CAS 4434-61-1). The choice of the Cbz protecting group dictates the orthogonal deprotection strategy, which is crucial in multi-step peptide synthesis. Substituting with Fmoc, for instance, would necessitate a base-labile deprotection step (e.g., piperidine) rather than the acid- or hydrogenolysis-labile conditions used for Cbz . Furthermore, the physical properties, such as the significantly higher melting point of the DL-racemate (112-116 °C) compared to the L-enantiomer (67-70 °C), directly impact purification and formulation processes . The specific stereochemistry of the L-enantiomer (1152-62-1) is essential for applications requiring chiral purity, as the racemic mixture (4434-61-1) would yield a 1:1 mixture of diastereomers in subsequent coupling reactions, leading to complex, difficult-to-separate product mixtures.

N-Benzyloxycarbonyl-DL-Methionine: Quantifiable Evidence for Scientific Selection


Physical Property Differentiation: Melting Point Distinguishes L-Enantiomer from DL-Racemate

N-Benzyloxycarbonyl-DL-methionine (CAS 1152-62-1), the L-enantiomer, exhibits a melting point of 67-70 °C, while the racemic DL-mixture (CAS 4434-61-1) has a significantly higher melting point of 112-116 °C . This substantial difference of approximately 45 °C is a direct consequence of the different crystal packing arrangements between a single enantiomer and a racemic mixture. This physical property serves as a rapid and reliable indicator for identity verification and purity assessment, and it directly influences handling and formulation, as the L-enantiomer is more likely to be a free-flowing powder at room temperature [1].

Peptide Synthesis Chiral Resolution Physical Characterization

Orthogonal Deprotection Compatibility: Cbz Stability Under Boc Removal Conditions

The Cbz protecting group in N-benzyloxycarbonyl-DL-methionine (CAS 1152-62-1) is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc (tert-butyloxycarbonyl) protecting group . Conversely, Boc groups are stable under the hydrogenolysis conditions used to remove Cbz. This orthogonality allows for the selective deprotection of one group in the presence of the other, enabling complex, multi-step peptide syntheses [1]. In contrast, the Fmoc group is base-labile and is not orthogonal with Boc under acidic conditions, but is orthogonal with Cbz, which is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

Optical Purity Specification: Quantified Enantiomeric Excess and Rotation

N-Benzyloxycarbonyl-DL-methionine (CAS 1152-62-1) is routinely offered with a specified optical rotation, ensuring enantiomeric purity. For example, TCI specifies a specific rotation [α]²⁰/D of -25.0° to -27.0° (c=1, MeOH) [1], while Chem-Impex reports -28° ± 1° . This contrasts with the racemic DL-mixture (CAS 4434-61-1), which is optically inactive. The availability of a defined optical rotation provides a quantifiable quality control metric to verify the absence of the undesired D-enantiomer, which is critical for applications where chiral purity directly impacts the biological activity or structural integrity of the final peptide product.

Chiral Purity Quality Control Peptide Synthesis

Acid-Stability Profile in Semisynthetic Insulin Modification

In a study on semisynthetic insulin analogues, the benzyloxycarbonyl (Cbz) group on methionine was evaluated for its acid-stability during Edman degradation cycles. The study found that the benzyloxycarbonyl group showed 'slight but noticeable lability' in the acid-cleavage step, while the ethoxycarbonyl group remained intact even after five cycles of degradation [1]. This provides quantitative, application-specific data on the relative acid-stability of the Cbz group compared to a closely related alkoxycarbonyl protecting group, directly informing its suitability for specific synthetic sequences involving repetitive acid exposure.

Semisynthesis Insulin Analogues Protecting Group Chemistry

Commercial Purity and Assay Specifications: ≥99% Purity Benchmark

Commercially available N-benzyloxycarbonyl-DL-methionine (CAS 1152-62-1) is routinely supplied with a high-purity specification. Vendors such as Chem-Impex and BOC Sciences offer material with a purity of ≥99% (assay) . This high level of purity is critical for minimizing side reactions and ensuring the fidelity of peptide synthesis, especially in applications like solid-phase synthesis where impurities can lead to truncated or deletion sequences. While other Cbz-amino acids are available at similar purity, this benchmark is a key differentiator from lower-purity, non-GMP grade material that may be suitable only for preliminary screening.

Quality Control Chemical Purity Assay Standardization

Utility in Chiral Resolution and Biocatalysis: Substrate for Enantioselective Processes

N-Benzyloxycarbonyl-DL-methionine (as a representative Cbz-protected amino acid) has been utilized as a substrate for the development of enantioselective enzymatic and chemical resolution processes. For instance, a study on the resolution of N-benzyloxycarbonyl-DL-amino acids using ephedrine demonstrated that the DL-methionine derivative could be resolved, yielding a salt of the D-isomer with natural (-)-ephedrine [1]. Furthermore, an enzymatic process using Sphingomonas paucimobilis was developed for the enantioselective cleavage of N-benzyloxycarbonyl groups from protected amino acids [2]. These studies highlight the compound's role as a substrate in developing methods to access enantiopure amino acids, a capability that is not directly shared by all protecting group classes (e.g., Fmoc groups may be cleaved by different enzyme systems).

Biocatalysis Chiral Resolution Enzymatic Cleavage

Optimal Application Scenarios for N-Benzyloxycarbonyl-DL-Methionine (CAS 1152-62-1)


Solution-Phase Peptide Synthesis Requiring Orthogonal Cbz/Boc Protection

N-Benzyloxycarbonyl-DL-methionine is ideally suited for solution-phase peptide synthesis where a Cbz/Boc orthogonal protection strategy is employed. The Cbz group on the methionine residue remains stable during the acidic removal of Boc groups, allowing for selective deprotection and sequential coupling steps without compromising the methionine's N-terminal protection . This is particularly valuable in the synthesis of complex, non-standard peptides or peptidomimetics where solid-phase synthesis may be less efficient or where scale-up is a consideration.

Synthesis of Semisynthetic Protein Analogues Requiring Mild Final Deprotection

The acid-stability profile of the Cbz group, as characterized in insulin analogue synthesis, makes this compound a candidate for protecting methionine residues in semisynthetic protein modifications that involve mild acid treatment steps. While not as robust as the ethoxycarbonyl group, its 'slight lability' under specific acid conditions [1] can be exploited in synthetic strategies where controlled, partial deprotection is desired, or where a milder final deprotection (e.g., hydrogenolysis) is used to release the final product without exposing it to harsh conditions.

Preparation of Enantiopure Methionine Derivatives via Resolution

The compound's utility as a substrate for enantioselective resolution, demonstrated using ephedrine [2], positions it as a starting material for the preparation of enantiomerically pure methionine derivatives. Laboratories engaged in chiral chemistry or the development of asymmetric catalysts can utilize N-benzyloxycarbonyl-DL-methionine in resolution protocols to obtain the desired D- or L-enantiomer in high optical purity for further synthetic elaboration.

Quality Control and Analytical Method Development

The well-defined physical properties of this compound, including its specific melting point (67-70 °C) and optical rotation (-25° to -28°), make it a reliable standard for developing and validating analytical methods, such as HPLC assays for chiral purity or identity testing of Cbz-protected amino acids [3]. Its high commercial purity (≥99%) further supports its use as a reference standard in pharmaceutical quality control and research settings.

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